tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate
Description
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-(5-propan-2-ylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-8(2)10-6-9(7-13-10)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15) |
InChI Key |
HEDJBQMQCVXLPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CN1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to complete the reaction.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines.
Scientific Research Applications
tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate with structurally related carbamate derivatives, focusing on molecular properties, synthetic routes, and applications.
Structural and Molecular Comparisons
Key Observations:
- Substituent Impact: The target compound’s isopropyl group enhances lipophilicity compared to polar substituents like hydroxymethyl (216.28 g/mol, ) or halogenated pyridines (323.57 g/mol, ).
- Molecular Weight: Pyridine and pyrimidine derivatives (e.g., 257.26–323.57 g/mol) generally exhibit higher molecular weights due to aromatic rings and halogen atoms, whereas pyrrolidine-based analogs are lighter (216.28–302.42 g/mol).
- Functional Diversity: Halogenated derivatives (Br, Cl, F) are common in medicinal chemistry for tuning electronic properties and binding affinity , while hydroxymethyl groups improve solubility .
Crystallographic and Hydrogen-Bonding Behavior
- Hydrogen Bonding: Pyrrolidine and pyridine derivatives form distinct hydrogen-bonding networks. Etter’s graph-set analysis predicts that hydroxy and carbamate groups in analogs (e.g., ) facilitate crystal packing via O–H···N and N–H···O interactions, influencing solubility and stability.
- Crystallography Tools: SHELX programs are widely used for refining crystal structures of similar compounds .
Biological Activity
tert-Butyl N-[5-(propan-2-yl)pyrrolidin-3-yl]carbamate, also known by its CAS number 937166-84-2, is a carbamate derivative characterized by a tert-butyl group and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications.
Structure and Composition
The molecular formula of this compound is , with a molecular weight of approximately 200.278 g/mol. Its structure features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a propan-2-yl group.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 200.278 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 268.3 ± 29.0 °C at 760 mmHg |
| Flash Point | 116.0 ± 24.3 °C |
The biological activity of this compound primarily involves its interaction with specific enzymes, potentially acting as an inhibitor by binding to the active sites of these enzymes. This binding can block substrate access, thereby inhibiting enzymatic activity.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's role in inhibiting neutral sphingomyelinase (nSMase), which is implicated in the regulation of exosome release in various cellular processes. A notable study demonstrated that derivatives of this compound exhibited significant inhibition of nSMase2, with an IC50 value as low as 300 nM, indicating strong inhibitory potential in vitro and in vivo models .
Case Studies
- Alzheimer's Disease Research : In a mouse model for Alzheimer's disease, compounds related to this compound were shown to effectively penetrate the blood-brain barrier and inhibit exosome secretion from brain cells, suggesting potential therapeutic applications for neurodegenerative diseases .
- Anti-Cancer Activity : Research has indicated that analogs of this compound may exhibit cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells. The structure–activity relationship (SAR) studies revealed that modifications to the pyrrolidine ring significantly affected biological activity .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other carbamate derivatives:
| Compound Name | Key Activity |
|---|---|
| tert-butyl carbamate | General organic synthesis |
| tert-butyl (1-(phenyl)-3-(pyrrolidin-1-yl)propan-2-yl)carbamate | Enzyme inhibition |
| (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate | Potential neuroprotective effects |
This comparison illustrates the unique position of this compound in terms of its specific biological activities and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
